"Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate" CAS number 72653-21-5
"Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate" CAS number 72653-21-5
An In-Depth Technical Guide to Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate (CAS 72653-21-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate, bearing the CAS number 72653-21-5, represents a fascinating yet sparsely documented chemical entity. This guide is crafted to provide a comprehensive technical overview for researchers and drug development professionals, acknowledging the current limitations in publicly available data. As a Senior Application Scientist, the approach herein is to synthesize foundational chemical principles with analogous reactivity to construct a robust working knowledge of this molecule. We will delve into its structural characteristics, propose a logical synthetic pathway based on established organic chemistry, and explore its potential applications, all while maintaining scientific rigor and transparency about the speculative nature of some sections due to the scarcity of direct literature.
Molecular Profile and Physicochemical Properties
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate is a disubstituted cyclohexane derivative featuring three key functional groups: an ethyl ester, an acetyl group, and a ketone. This unique combination of functionalities imparts a specific set of chemical properties that make it an intriguing building block in organic synthesis.
Table 1: Physicochemical Properties of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate
| Property | Value | Source |
| CAS Number | 72653-21-5 | - |
| Molecular Formula | C₁₁H₁₆O₄ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| IUPAC Name | ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate | [1] |
The structure of this molecule, with its quaternary carbon at the 1-position, suggests a degree of steric hindrance that can influence its reactivity. The presence of two carbonyl groups (the ketone and the acetyl group) and an ester creates multiple sites for nucleophilic attack and enolate formation, offering a rich landscape for chemical transformations.
Caption: Chemical structure of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate.
Proposed Synthesis Pathway
While a specific, documented synthesis for Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate is not readily found in the peer-reviewed literature, a plausible and efficient synthesis can be proposed via the acylation of a commercially available starting material: Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4).
The key transformation is the introduction of an acetyl group at the α-position to the ester. This can be achieved through the formation of an enolate followed by quenching with an acetylating agent.
Caption: Proposed synthetic scheme for Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate.
In-Depth Causality of Experimental Choices
The selection of reagents and conditions for this proposed synthesis is critical for achieving a high yield and purity of the desired product.
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Choice of Base: The proton α to the ester is significantly less acidic than the protons α to the ketone. To selectively deprotonate at the desired position, a strong, non-nucleophilic base is paramount.
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Lithium diisopropylamide (LDA): This is an excellent candidate due to its strong basicity and bulky nature, which minimizes nucleophilic attack at the ester carbonyl. It is typically used at low temperatures (e.g., -78 °C) to ensure kinetic control of the deprotonation.
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Sodium hydride (NaH): Another suitable strong base that is often used for enolate formation. It is a non-nucleophilic hydride source.
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Choice of Acetylating Agent:
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Acetyl chloride: A highly reactive acetylating agent that will readily react with the enolate.
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Acetic anhydride: A slightly less reactive but still effective alternative. Its use might require slightly longer reaction times or warming.
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Solvent: An aprotic, anhydrous solvent is essential to prevent quenching of the strong base and the enolate intermediate. Tetrahydrofuran (THF) is a common and effective choice.
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Temperature Control: Maintaining a low temperature during enolate formation is crucial to prevent side reactions, such as self-condensation or decomposition. The reaction is typically warmed to room temperature after the addition of the acetylating agent.
Self-Validating Experimental Protocol
This protocol is a proposed methodology based on established organic synthesis principles. Researchers should perform small-scale trials to optimize conditions.
Step 1: Preparation of the Reaction Setup
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A three-necked round-bottom flask, equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, is dried in an oven and allowed to cool under a stream of dry nitrogen.
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The flask is charged with anhydrous tetrahydrofuran (THF).
Step 2: Enolate Formation
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The THF is cooled to -78 °C using a dry ice/acetone bath.
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A solution of a strong base (e.g., 1.1 equivalents of freshly prepared Lithium diisopropylamide (LDA) in THF) is added dropwise to the cooled THF.
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Ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the LDA solution at -78 °C.
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The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete enolate formation.
Step 3: Acylation
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Acetyl chloride (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C.
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The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Step 4: Work-up and Purification
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the pure Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate.
Validation Checkpoints:
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TLC Analysis: Monitor the reaction progress by TLC, comparing the reaction mixture to the starting material. The product should have a different Rf value.
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Spectroscopic Analysis: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Reactivity and Potential Transformations
The trifunctional nature of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate opens up a variety of potential chemical transformations, making it a versatile intermediate.
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Reactions at the Ketone: The ketone at the 4-position can undergo a wide range of reactions, including:
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Reduction: Selective reduction to the corresponding alcohol using reagents like sodium borohydride (NaBH₄).
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Reductive Amination: Conversion to an amine via reaction with an amine in the presence of a reducing agent.
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Wittig Reaction: Conversion to an alkene.
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Ketalization: Protection of the ketone as a ketal.
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Reactions involving the β-Dicarbonyl System: The 1,3-dicarbonyl moiety (the acetyl and ester groups at the 1-position) is a key reactive site.
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Decarboxylation: Under certain conditions, the ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated.
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Alkylation/Acylation: The proton on the methyl group of the acetyl moiety can be removed by a base to form a new enolate, which can then be alkylated or acylated.
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Potential Applications in Drug Discovery and Development
While there are no specific documented applications for Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate in the current literature, its structural motifs suggest several potential areas of utility in medicinal chemistry.
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Scaffold for Novel Heterocycles: The cyclohexane ring and its multiple functional groups provide a rigid scaffold for the synthesis of novel heterocyclic compounds. Cyclization reactions involving the ketone and the β-dicarbonyl system could lead to a diverse range of bicyclic and spirocyclic structures, which are of great interest in drug discovery for exploring new chemical space.
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Analogs of Known Bioactive Molecules: The precursor, Ethyl 4-oxocyclohexanecarboxylate, is used in the synthesis of dopamine agonists and the skeleton of tetracyclic diterpenes.[2] It is plausible that Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate could be used to generate novel analogs of these compounds with potentially modified pharmacological profiles.
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Probing Structure-Activity Relationships (SAR): The introduction of the acetyl group at the 1-position provides an additional vector for modifying the steric and electronic properties of molecules derived from the 4-oxocyclohexanecarboxylate scaffold. This allows for a more detailed exploration of the structure-activity relationships of a given pharmacophore.
Spectroscopic Data of the Precursor
To aid in the characterization of the proposed synthesis product, the known spectroscopic data for the starting material, Ethyl 4-oxocyclohexanecarboxylate, is provided below.
Table 2: Spectroscopic Data for Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4)
| Technique | Data | Source |
| ¹H NMR | Available online, shows characteristic peaks for the ethyl ester and the cyclohexane ring protons. | [3] |
| ¹³C NMR | Available online, confirms the presence of the ester and ketone carbonyl carbons, as well as the carbons of the cyclohexane ring and the ethyl group. | [4] |
| IR | Shows strong absorption bands for the C=O stretching of the ketone and the ester. | [4] |
| Mass Spec | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. | [3] |
Conclusion and Future Directions
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate is a chemical intermediate with significant untapped potential. While direct research on this specific molecule is limited, its structural features and a plausible synthetic route from a readily available precursor suggest its utility as a versatile building block in organic synthesis and medicinal chemistry.
Future research should focus on:
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Confirmation of the Proposed Synthesis: Experimental validation of the proposed acylation reaction is a critical first step.
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Exploration of its Reactivity: A systematic study of the reactivity of its three functional groups would unlock its full potential as a synthetic intermediate.
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Synthesis of Novel Compound Libraries: Utilizing this molecule as a scaffold for the generation of diverse compound libraries for biological screening could lead to the discovery of new therapeutic agents.
This guide provides a foundational understanding of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate, encouraging the scientific community to explore its properties and applications further.
References
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A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. [Link][5][6]
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Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem. National Center for Biotechnology Information. [Link][4]
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Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry. [Link][7]
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Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate | C11H16O4 | CID 13849441 - PubChem. National Center for Biotechnology Information. [Link][1]
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